molecular formula C19H21NO2 B6031942 N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-2-(3-methylphenyl)acetamide

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-2-(3-methylphenyl)acetamide

Cat. No. B6031942
M. Wt: 295.4 g/mol
InChI Key: GZCKXZIFWAQULP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-2-(3-methylphenyl)acetamide, also known as DBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DBM belongs to the class of benzofuran compounds and is known for its anti-inflammatory, anti-tumor, and neuroprotective properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. This compound also inhibits the activity of STAT3, a transcription factor that is overexpressed in many cancers. In addition, this compound has been shown to activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of inflammatory cells, such as macrophages. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which protect cells against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-2-(3-methylphenyl)acetamide in lab experiments is its low toxicity. This compound has been shown to have low toxicity in various cell lines and animal models. Another advantage is its ability to target multiple pathways, making it a potential therapeutic agent for various diseases. However, one limitation is the lack of clinical studies on this compound. The majority of studies have been conducted in vitro or in animal models, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-2-(3-methylphenyl)acetamide research. One direction is the development of this compound analogs with improved pharmacological properties. Another direction is the investigation of this compound in combination with other therapeutic agents for the treatment of various diseases. In addition, more research is needed to determine the safety and efficacy of this compound in humans, and clinical trials are needed to evaluate its potential as a therapeutic agent.

Synthesis Methods

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-2-(3-methylphenyl)acetamide is synthesized by reacting 2,3-dihydro-1-benzofuran with N-methyl-2-(3-methylphenyl)acetamide in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-2-(3-methylphenyl)acetamide has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory properties in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. This compound has also been studied for its anti-tumor properties in the treatment of various cancers, including breast cancer, prostate cancer, and lung cancer. In addition, this compound has been investigated for its neuroprotective properties in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-6-5-7-15(10-14)11-19(21)20(2)13-17-12-16-8-3-4-9-18(16)22-17/h3-10,17H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCKXZIFWAQULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N(C)CC2CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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